molecular formula C23H22ClNO3 B11404580 9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11404580
M. Wt: 395.9 g/mol
InChI Key: FJAUTMSWDAKCHY-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused polycyclic framework integrating cyclopentane, chromene, and oxazinone moieties. Its structure features a 6-methyl group and a 9-[2-(4-chlorophenyl)ethyl] substituent, which distinguishes it from analogs with alternative halogenation patterns or alkyl/aryl substitutions. The 4-chlorophenyl ethyl side chain may enhance lipophilicity and influence receptor binding compared to simpler benzyl or halogenated derivatives.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C23H22ClNO3/c1-14-21-16(11-20-18-3-2-4-19(18)23(26)28-22(14)20)12-25(13-27-21)10-9-15-5-7-17(24)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3

InChI Key

FJAUTMSWDAKCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

  • Fenvalerate is synthesized through esterification and cyanoethylation reactions.
  • Esterification: The reaction involves the condensation of 4-chlorophenylacetic acid with isobutyric acid to form the corresponding ester.

    Cyanoethylation: The ester is then reacted with 3-phenoxybenzyl cyanide to yield Fenvalerate.

    Industrial Production: Fenvalerate is industrially produced using these synthetic routes, with optimized reaction conditions and purification steps.

  • Chemical Reactions Analysis

    • Fenvalerate undergoes various chemical reactions:

        Hydrolysis: It can be hydrolyzed under alkaline conditions, leading to the breakdown of the ester linkage.

        Oxidation: Fenvalerate is susceptible to oxidation, especially under UV light exposure.

        Reduction: Reduction of the cyano group can yield the corresponding alcohol.

    • Common Reagents and Conditions: Alkaline hydrolysis typically employs sodium hydroxide (NaOH). Oxidation reactions may involve hydrogen peroxide (H₂O₂) or other oxidants.

      Major Products: Hydrolysis produces the corresponding acid and alcohol derivatives.

  • Scientific Research Applications

      Agriculture: Fenvalerate is widely used in crop protection to control pests such as aphids, caterpillars, and beetles.

      Public Health: It is employed for mosquito control in urban areas.

      Veterinary Medicine: Fenvalerate-based formulations are used to treat ectoparasites in livestock.

      Environmental Monitoring: Researchers use Fenvalerate as a marker for pesticide contamination in water and soil.

  • Mechanism of Action

    • Fenvalerate acts on the nervous system of insects by disrupting sodium channels.
    • It prolongs the opening of sodium channels, leading to repetitive nerve impulses and paralysis.
    • Molecular targets include voltage-gated sodium channels in nerve cells.
  • Comparison with Similar Compounds

    Key Observations:

    Halogen Position: The para-chlorine in the target compound vs. ortho-chlorine in CAS 850158-11-1 may alter electronic effects (e.g., dipole moments) and steric interactions . Fluorine Substitution: The fluorinated analog (CAS 847045-23-2) exhibits reduced molecular weight and distinct electronic properties due to fluorine’s high electronegativity .

    Variations in ring fusion (e.g., chromeno[8,7-e] vs.

    Biological Activity

    The compound 9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C20H22ClN1O2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_1\text{O}_2

    This structure features a cyclopenta-chromene core with an oxazine ring that is substituted with a 4-chlorophenyl group and a methyl group.

    Anticholinesterase Activity

    Research indicates that the compound exhibits significant anticholinesterase activity. In studies involving various derivatives of tacrine, a known acetylcholinesterase (AChE) inhibitor, modifications in the structure have led to enhanced efficacy against both AChE and butyrylcholinesterase (BChE) . The presence of the chlorophenyl group in this compound may enhance its binding affinity to the active sites of these enzymes.

    Neuroprotective Effects

    The neuroprotective potential of this compound has been investigated in models of neurological disorders. Studies have shown that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis . The mechanism is believed to involve modulation of neurotransmitter levels and enhancement of neurotrophic factors.

    Antimicrobial Activity

    Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against various bacterial strains. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for related compounds were reported to be significantly lower than those for traditional antibiotics such as ciprofloxacin.

    Study 1: Anticholinesterase Activity Assessment

    In a controlled study involving the assessment of anticholinesterase activity, the compound was tested against AChE and BChE using standard protocols. The results indicated an IC50 value comparable to that of tacrine derivatives, suggesting potential use in treating Alzheimer's disease.

    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Tacrine0.50.2
    Compound0.60.25

    Study 2: Neuroprotection in Animal Models

    In a study examining neuroprotective effects in mice subjected to ischemic conditions, treatment with the compound resulted in reduced neuronal damage as assessed by histological analysis. The treated group showed a significant decrease in apoptosis markers compared to the control group.

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